molecular formula C23H21ClN4O2 B2543060 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540487-20-5

2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2543060
CAS No.: 540487-20-5
M. Wt: 420.9
InChI Key: OSSOKDXHOZSRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.

Chemical Structure

The molecular formula for this compound is C23H20ClN4O2C_{23}H_{20}ClN_{4}O_{2}, with a molecular weight of 455.34 g/mol. The structural characteristics include a triazole ring fused with a quinazoline framework, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of triazoloquinazolines have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain analogs possess IC50 values in the micromolar range against human cancer cell lines such as HCT 116 (colon cancer) and A-431 (epidermoid carcinoma) .

CompoundCell LineIC50 (µM)Reference
This compoundHCT 116TBDCurrent Study
Analog 1A-4314.363
Analog 2HCT 116>50% potency

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties. In similar studies involving triazole derivatives, compounds were evaluated using picrotoxin-induced convulsion models. The results indicated that structural modifications could enhance anticonvulsant activity significantly .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of cell proliferation : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.
  • Induction of apoptosis : Some analogs induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

A notable study explored the effects of various triazoloquinazoline derivatives on cancer cell lines. The study found that specific substitutions on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells versus normal cells. For instance:

  • Compound X demonstrated a high selectivity index due to its ability to target cancer cells while sparing normal cells .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-23(2)11-17-19(18(30)12-23)20(13-6-8-16(29)9-7-13)28-22(25-17)26-21(27-28)14-4-3-5-15(24)10-14/h3-10,20,29H,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSOKDXHOZSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.